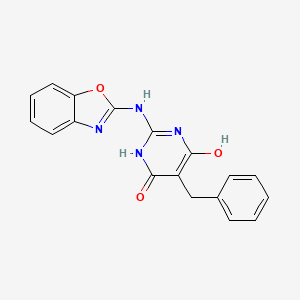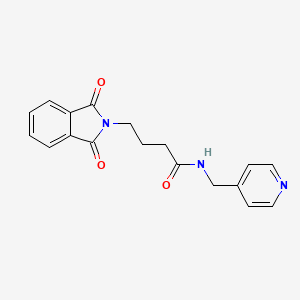![molecular formula C10H12ClN3O2S B5740846 methyl 2-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}hydrazinecarboxylate](/img/structure/B5740846.png)
methyl 2-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}hydrazinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}hydrazinecarboxylate, also known as CMH, is a chemical compound that has been widely studied for its potential applications in scientific research. CMH is a thiosemicarbazone derivative that has been shown to exhibit a range of interesting biological properties, including antitumor, antiviral, and antimicrobial activity. In
Wissenschaftliche Forschungsanwendungen
Methyl 2-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}hydrazinecarboxylate has been studied extensively for its potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. methyl 2-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}hydrazinecarboxylate has been shown to exhibit potent antitumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer. It has also been shown to be effective against multidrug-resistant cancer cells, which are often resistant to traditional chemotherapy treatments.
In addition to its antitumor properties, methyl 2-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}hydrazinecarboxylate has also been studied for its antiviral and antimicrobial activity. It has been shown to be effective against a range of viruses, including herpes simplex virus, influenza virus, and human immunodeficiency virus (HIV). It has also been shown to exhibit antimicrobial activity against a variety of bacteria and fungi.
Wirkmechanismus
The exact mechanism of action of methyl 2-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}hydrazinecarboxylate is not fully understood. However, it is thought to act by inhibiting the activity of ribonucleotide reductase, an enzyme that is essential for DNA synthesis. This inhibition leads to a decrease in the production of DNA, which ultimately results in cell death.
Biochemical and Physiological Effects
methyl 2-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}hydrazinecarboxylate has been shown to exhibit a range of interesting biochemical and physiological effects. In addition to its antitumor, antiviral, and antimicrobial properties, it has also been shown to exhibit antioxidant activity. This activity is thought to be due to its ability to scavenge free radicals and protect cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of methyl 2-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}hydrazinecarboxylate is its relatively simple synthesis method, which makes it accessible to researchers in a laboratory setting. Additionally, its potent antitumor, antiviral, and antimicrobial activity make it a promising candidate for further study.
However, there are also some limitations to the use of methyl 2-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}hydrazinecarboxylate in lab experiments. One of the main limitations is its potential toxicity. While methyl 2-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}hydrazinecarboxylate has been shown to be relatively non-toxic in vitro, further studies are needed to determine its toxicity in vivo. Additionally, its mechanism of action is not fully understood, which makes it difficult to predict its effects on different cell types.
Zukünftige Richtungen
There are many potential future directions for research on methyl 2-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}hydrazinecarboxylate. One promising area of research is in the development of new cancer treatments. methyl 2-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}hydrazinecarboxylate has been shown to be effective against a variety of cancer cell lines, and further studies are needed to determine its potential as a cancer treatment in vivo.
Another area of research is in the development of new antiviral and antimicrobial agents. methyl 2-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}hydrazinecarboxylate has been shown to be effective against a range of viruses and bacteria, and further studies are needed to determine its potential as a treatment for these infections.
Finally, further studies are needed to determine the toxicity of methyl 2-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}hydrazinecarboxylate in vivo and to better understand its mechanism of action. This information will be critical for the development of safe and effective treatments based on methyl 2-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}hydrazinecarboxylate.
Synthesemethoden
The synthesis of methyl 2-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}hydrazinecarboxylate involves the reaction of 3-chloro-4-methylbenzoyl isothiocyanate with hydrazine hydrate in the presence of methanol. The resulting product is then treated with methyl chloroformate to yield methyl 2-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}hydrazinecarboxylate. The overall process is relatively simple and can be carried out in a laboratory setting with standard equipment and reagents.
Eigenschaften
IUPAC Name |
methyl N-[(3-chloro-4-methylphenyl)carbamothioylamino]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN3O2S/c1-6-3-4-7(5-8(6)11)12-9(17)13-14-10(15)16-2/h3-5H,1-2H3,(H,14,15)(H2,12,13,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBKLAGZNQJWBOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=S)NNC(=O)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[(3-chloro-4-methylphenyl)carbamothioyl]hydrazinecarboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(3,5-dimethoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5740796.png)



![7-phenyl-5,7-dihydro-4H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole 6-oxide](/img/structure/B5740821.png)

![3-nitro-N'-[(3,4,5-triethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5740827.png)

![3-ethyl-7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one](/img/structure/B5740856.png)
![ethyl 2-{[(4-ethyl-5-methyl-3-thienyl)carbonyl]amino}-5-methyl-3-thiophenecarboxylate](/img/structure/B5740863.png)
![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]butanamide](/img/structure/B5740865.png)